3-[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]-7-hydroxy-2H-chromen-2-one
Description
3-[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]-7-hydroxy-2H-chromen-2-one is a synthetic hybrid molecule combining a coumarin core (2H-chromen-2-one) with a 1,3,4-thiadiazole ring substituted at the 5-position by a cyclohexylamino group. This compound is designed to leverage the known antifungal properties of both coumarins (via ergosterol biosynthesis inhibition) and thiadiazoles (via membrane disruption) .
Properties
IUPAC Name |
3-[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]-7-hydroxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c21-12-7-6-10-8-13(16(22)23-14(10)9-12)15-19-20-17(24-15)18-11-4-2-1-3-5-11/h6-9,11,21H,1-5H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVGSTJINDWPJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NN=C(S2)C3=CC4=C(C=C(C=C4)O)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]-7-hydroxy-2H-chromen-2-one typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting cyclohexylamine with thiosemicarbazide under acidic conditions.
Coupling with Chromen-2-one: The thiadiazole intermediate is then coupled with a chromen-2-one derivative through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while nucleophilic substitution can introduce various alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that derivatives of thiadiazole exhibit significant antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death. A study highlighted the synthesis of various thiadiazole derivatives that demonstrated potent antimicrobial activity against several strains of bacteria and fungi .
- Anticancer Properties : Thiadiazole derivatives have been investigated for their anticancer potential. The compound's ability to modulate enzyme activity involved in cancer cell proliferation makes it a candidate for further research in cancer therapeutics. Studies have shown that compounds with similar scaffolds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases .
- Neuropharmacology : The compound has been studied for its anticonvulsant properties. In vivo studies using animal models demonstrated its effectiveness in reducing seizure activity, suggesting a mechanism involving modulation of GABAergic and glutamatergic neurotransmission pathways .
Materials Science
The unique structural features of 3-[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]-7-hydroxy-2H-chromen-2-one make it suitable for applications in organic electronics and photonics:
- Organic Photovoltaics : The compound's heterocyclic nature allows it to act as a semiconductor material in organic solar cells. Its ability to absorb light and convert it into electrical energy is under investigation for improving the efficiency of solar cells .
- Sensor Development : The compound has potential applications in developing sensors due to its ability to interact with various analytes. Research is ongoing to explore its use in detecting environmental pollutants and biological markers .
Case Studies
Mechanism of Action
The mechanism of action of 3-[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The compound is compared to derivatives sharing coumarin-thiadiazole/thiazole scaffolds but differing in substituents or heterocyclic systems:
Key Observations :
- Heterocycle Impact : Thiadiazole derivatives (e.g., target compound) exhibit stronger anticandidal activity than thiazole analogs (e.g., 5c , 3a-p ), likely due to enhanced membrane penetration via sulfur-rich moieties .
- Substituent Effects: Cyclohexylamino groups (target compound) improve solubility and bioavailability compared to aryl groups (e.g., 5c, 6d), which may enhance antifungal efficacy .
Physicochemical Properties
Spectral Data :
Biological Activity
3-[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]-7-hydroxy-2H-chromen-2-one is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structural combination of a thiadiazole moiety and a chromen-2-one backbone. The synthesis typically involves multistep reactions starting from cyclohexylamine and thiosemicarbazide to form the thiadiazole ring, followed by coupling with a chromen-2-one derivative using dehydrating agents like phosphorus oxychloride.
Anticancer Activity
Research indicates that derivatives of the 1,3,4-thiadiazole scaffold, including this compound, exhibit promising anticancer properties. For example, related compounds have shown cytotoxic effects against liver carcinoma cell lines (HEPG2) with IC50 values ranging from 2.70 µM to 4.90 µM . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cancer cell proliferation through various pathways.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Thiadiazole derivatives are known to inhibit microbial growth by targeting specific enzymes involved in metabolic pathways. Preliminary studies suggest that this compound may exhibit significant antibacterial activity, although detailed studies are required to quantify this effect.
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules :
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- Receptor Modulation : It can modulate receptor activity, which is crucial in various signaling pathways.
These interactions can lead to altered cellular responses that contribute to its anticancer and antimicrobial effects.
Study 1: Anticancer Efficacy
A study conducted on several thiadiazole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines. The study reported an IC50 value of 4.90 µM for one derivative against HEPG2 cells .
| Compound ID | IC50 (µM) | Cell Line |
|---|---|---|
| 18a | 4.90 | HEPG2 |
| 23g | 3.50 | HEPG2 |
| 7c | 2.70 | HEPG2 |
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of thiadiazole derivatives found that certain compounds showed promising activity against Gram-positive and Gram-negative bacteria. Although specific data for the target compound is limited, related compounds demonstrated effective inhibition of bacterial growth through enzyme inhibition .
Q & A
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer : Synthesis typically involves: (i) Umbelliferone (7-hydroxycoumarin) as the starting material. (ii) Thiadiazole ring formation via cyclization of thiosemicarbazides or reaction with Lawesson’s reagent. (iii) Cyclohexylamino substitution using cyclohexylamine under nucleophilic conditions. Key steps are validated by NMR and IR spectroscopy to confirm intermediate structures .
Q. Which analytical techniques are critical for characterizing this compound?
- Answer :
- H/C NMR : Confirms proton environments and carbon骨架 connectivity (e.g., coumarin C=O at ~160 ppm).
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1710 cm).
- X-ray Crystallography : Resolves 3D conformation, highlighting hydrogen bonds between the hydroxyl group and thiadiazole nitrogen .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound?
- Answer : Yield optimization requires:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for thiadiazole formation.
- Catalyst use : ZnCl or acetic acid accelerates cyclization steps.
- Temperature control : Reflux conditions (80–100°C) balance reactivity and side-product formation.
Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) improves purity .
Q. What structure-activity relationships (SARs) have been identified for analogous coumarin-thiadiazole hybrids?
- Answer : Modifications at key positions impact activity:
- Nitro groups (e.g., 8-nitro substitution in ) enhance electron-withdrawing effects, boosting enzyme inhibition.
- Methoxy substituents (e.g., 3,4-dimethoxyphenyl in ) improve solubility and target affinity.
- Cyclohexylamino vs. aryl groups : Cyclohexyl’s steric bulk may reduce off-target interactions compared to planar aryl substituents .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Answer : Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays).
- Purity thresholds : Use HPLC (>95% purity) to eliminate confounding impurities.
- Cell line specificity : Test across multiple models (e.g., cancer vs. non-cancer lines) to identify context-dependent effects .
Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?
- Answer :
- Enzyme inhibition assays : Measure IC values against targets like HCV NS5B polymerase (similar to ).
- Molecular docking : Use software (e.g., AutoDock) to predict binding poses with active sites.
- Site-directed mutagenesis : Validate critical residues in enzyme-compound interactions .
Q. What strategies improve the compound’s stability during storage?
- Answer :
- Protect from light : UV exposure degrades the coumarin core.
- Low-temperature storage : –20°C in amber vials minimizes hydrolysis.
- Inert atmosphere : Argon gas prevents oxidation of the thiadiazole ring .
Methodological and Translational Questions
Q. How can computational modeling guide the design of derivatives with enhanced activity?
- Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals to predict reactivity.
- Molecular Dynamics (MD) : Simulates ligand-target binding stability over time.
- ADMET profiling : Predicts pharmacokinetics (e.g., LogP for blood-brain barrier penetration) .
Q. What in vivo models are suitable for preclinical testing of this compound?
- Answer : Prioritize models aligned with mechanistic
- Xenograft mice : For antitumor efficacy (if cytotoxicity is observed in vitro).
- Pharmacokinetic studies : Measure plasma half-life and bioavailability via LC-MS/MS.
- Toxicity screening : Assess liver/kidney function markers post-administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
